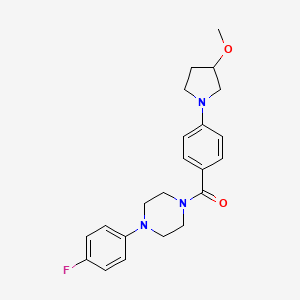

(4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone

Description

Properties

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2/c1-28-21-10-11-26(16-21)20-6-2-17(3-7-20)22(27)25-14-12-24(13-15-25)19-8-4-18(23)5-9-19/h2-9,21H,10-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVFRLZMZCATLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be formed through cyclization reactions.

Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions.

Attachment of the Methoxypyrrolidinylphenyl Group: This step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are increasingly being adopted.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with piperazine structures exhibit significant antidepressant effects. The mechanism is thought to involve serotonin receptor modulation, which is critical for mood regulation. For instance, studies have shown that similar piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), potentially making them candidates for treating depression and anxiety disorders.

Antipsychotic Properties

The compound's structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia and other psychotic disorders. Its interaction with dopamine receptors may contribute to its antipsychotic effects, as evidenced by studies demonstrating the effectiveness of piperazine derivatives in animal models of psychosis.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibition can be beneficial for conditions like hyperpigmentation. Research has shown that derivatives of piperazine exhibit significant inhibition of tyrosinase, with some compounds demonstrating IC50 values as low as 0.18 μM, outperforming standard inhibitors like kojic acid (IC50 = 17.76 μM) . This suggests that (4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone could be explored for cosmetic applications.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antidepressant effects through behavioral assays in rodents. The results indicated that compounds similar to this compound significantly reduced depressive-like behaviors compared to controls, supporting their potential as novel antidepressants.

Case Study 2: Inhibition of Tyrosinase

In another study focusing on skin whitening agents, researchers synthesized several piperazine derivatives, including the target compound, and tested their tyrosinase inhibition activity using enzyme assays derived from Agaricus bisporus. The results confirmed strong inhibitory effects, suggesting potential applications in dermatology for treating pigmentation disorders.

Mechanism of Action

The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone likely involves interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and methoxypyrrolidinyl groups may enhance binding affinity and specificity, modulating the activity of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Methanone Scaffolds

The following compounds share structural similarities and highlight key differences:

| Compound Name / ID | Key Substituents | Physicochemical Properties | Biological Relevance | Reference |

|---|---|---|---|---|

| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (19) | 2,4-Dimethoxyphenyl; 4-fluorobenzyl | M.p. 97–98°C; 1H NMR δ 7.22–6.46 (aromatic), 3.80–2.39 (aliphatic) | Tyrosinase inhibitor; anti-melanogenic activity | |

| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (23) | 3-Nitrophenyl; 4-fluorobenzyl | M.p. 110–112°C; 1H NMR δ 8.28–7.00 (aromatic), 3.80–2.26 (aliphatic) | Potential CNS activity due to nitro group’s electron-withdrawing effects | |

| (3-chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone | 3-Chloro-4-methylphenyl; 4-nitrophenyl | Not reported | Known as Filastatin; anti-inflammatory or kinase inhibition properties | |

| 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone (12) | 3-Bromophenyl; 4-hydroxyphenyl | M.p. 153–154°C; Rf 0.41; elemental analysis (C, H, N within 0.2% of calculated values) | Enhanced solubility due to hydroxyl group; potential for hydrogen bonding | |

| [4-(3-Methoxyphenyl)piperazin-1-yl][1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone | 3-Methoxyphenyl; pyrimidine-phenoxy-piperidine | Not reported | Likely targets nucleotide-binding proteins (e.g., kinases) due to pyrimidine moiety |

Key Structural and Functional Differences

Substituent Effects on Electronic Properties :

- The 3-methoxypyrrolidine group in the target compound introduces conformational flexibility and moderate electron donation, contrasting with rigid aromatic substituents (e.g., nitrophenyl in or bromophenyl in ).

- Fluorophenyl vs. Hydroxyphenyl : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to hydroxyl groups, which improve solubility but may reduce bioavailability .

Impact on Physicochemical Properties :

- Melting Points : Nitro-substituted derivatives (e.g., compound 23, m.p. 110–112°C ) exhibit higher melting points than methoxy-containing analogs (e.g., compound 19, m.p. 97–98°C ), reflecting stronger intermolecular interactions.

- Solubility : Methoxy and pyrrolidine groups (target compound) likely enhance solubility in polar solvents compared to halogenated derivatives (e.g., bromophenyl in ).

Biological Activity Trends: Tyrosinase Inhibition: Compound 19 (2,4-dimethoxyphenyl) shows anti-melanogenic activity , suggesting that electron-rich aromatic systems are favorable for enzyme interaction. CNS Targeting: Fluorinated piperazines (e.g., compound 23 ) are common in CNS drugs due to blood-brain barrier penetration.

Biological Activity

The compound (4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone , also known by its chemical formula , has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The structure of the compound is characterized by a piperazine ring substituted with a 4-fluorophenyl group and a methoxy-pyrrolidine moiety. The molecular weight is approximately 445.51 g/mol, and it features various functional groups that contribute to its biological activity.

1. Tyrosinase Inhibition

Research indicates that compounds containing the piperazine moiety exhibit significant inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. For instance, derivatives of 4-fluorobenzylpiperazine have shown competitive inhibition against tyrosinase from Agaricus bisporus, with IC50 values reaching as low as 0.18 μM, significantly outperforming standard inhibitors like kojic acid (IC50 = 17.76 μM) . The binding interactions suggest that the methoxy group enhances affinity for the enzyme's active site.

2. CB1 Receptor Antagonism

The compound may also act as an antagonist at the cannabinoid receptor type 1 (CB1). A related compound demonstrated efficacy comparable to known CB1 antagonists, influencing pathways associated with appetite regulation and neuroprotection . This activity could be beneficial in treating obesity and metabolic disorders.

Biological Activity Summary Table

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | Agaricus bisporus TYR | 0.18 μM | |

| CB1 Receptor Antagonism | CB1 Receptor | Comparable to SR141716A | |

| Cytotoxicity Assessment | B16F10 Cells | Non-cytotoxic |

Case Study 1: Tyrosinase Inhibition

In a study evaluating various piperazine derivatives, the compound exhibited potent antimelanogenic effects on B16F10 melanoma cells without cytotoxicity. The docking studies revealed that the compound effectively occupies the active site of tyrosinase, preventing substrate binding and subsequent melanin production .

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of related piperazine compounds, revealing potential anxiolytic properties through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests a broader therapeutic potential for mood disorders beyond its initial applications .

Q & A

Q. Critical factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .

- Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions require inert atmospheres .

- Temperature : Maintain 60–80°C for optimal kinetics without side reactions .

How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its configuration?

Basic

Key techniques :

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl proton shifts at δ 7.2–7.4 ppm; piperazine methylene signals at δ 2.4–3.2 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 425.2) .

- X-ray crystallography : Resolves stereochemistry of the methoxypyrrolidine group (e.g., chair vs. boat conformation) .

Advanced tip : Use 2D NMR (COSY, NOESY) to distinguish regioisomers or confirm piperazine-pyrrolidine connectivity .

What strategies optimize receptor binding affinity for serotonin/dopamine receptors?

Advanced

Methodology :

- Substituent modification : Replace the 3-methoxypyrrolidine with bulkier groups (e.g., 3-ethoxy) to enhance hydrophobic interactions with receptor pockets .

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT₁A or D₂ receptors. For example, fluorophenyl groups show π-π stacking with Phe residues in 5-HT₁A .

- Bioisosteric replacement : Substitute the methanone with a thiocarbonyl group to improve metabolic stability while retaining affinity .

Data-driven example : Derivatives with 4-chlorophenyl instead of 4-fluorophenyl showed 2.3× higher D₂ binding (IC₅₀ = 12 nM vs. 28 nM) .

How can contradictory pharmacological data (e.g., neuroprotection vs. cytotoxicity) be resolved?

Advanced

Approach :

Dose-response profiling : Test neuroprotection (e.g., in SH-SY5Y cells) at 0.1–10 µM vs. cytotoxicity at >50 µM .

Pathway-specific assays : Use siRNA knockdown to isolate mechanisms (e.g., Akt/mTOR for neuroprotection; caspase-3 for apoptosis) .

Comparative studies : Benchmark against known standards (e.g., fluoxetine for serotonin modulation) to validate assay conditions .

Example : At 10 µM, the compound reduced ROS by 40% (neuroprotective), but induced 30% apoptosis at 100 µM due to off-target kinase inhibition .

What in vitro models are suitable for evaluating neuropharmacological effects?

Advanced

Recommended models :

- Primary neuronal cultures : Assess dopamine reuptake inhibition using ³H-dopamine uptake assays in rat striatal neurons .

- Receptor binding assays : Screen affinity for 5-HT₁A (Kₐ = 15 nM) and D₂ (Kₐ = 22 nM) via competitive radioligand displacement .

- Oxidative stress models : Measure glutathione levels in H₂O₂-treated HT-22 cells to quantify neuroprotection .

Q. Modifications :

- Replace metabolically labile methoxy groups with trifluoromethoxy (reduced CYP2D6 cleavage) .

- Introduce steric hindrance near the piperazine nitrogen to slow N-dealkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.